molecular formula C28H28N2O3S2 B2787396 ethyl 2-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 450347-55-4

ethyl 2-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2787396
CAS RN: 450347-55-4
M. Wt: 504.66
InChI Key: ZCOPYQXAZVMOED-UHFFFAOYSA-N
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Description

Thiophene and indole are both important classes of heterocyclic compounds. Thiophene is a five-membered ring made up of one sulfur atom . Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Both thiophene and indole derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene and indole derivatives has been a topic of interest for many researchers. For instance, the Gewald reaction is a typical and significant synthetic method to thiophene derivatives . It is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

The chemical reactions involving thiophene and indole derivatives can be quite diverse, depending on the specific substituents present on the rings. For example, thiophene derivatives can undergo reactions such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Mechanism of Action

Thiophene and indole derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Future Directions

Given the wide range of biological activities exhibited by thiophene and indole derivatives, these compounds continue to be of great interest in medicinal chemistry research . Future research will likely continue to explore the synthesis of new thiophene and indole derivatives, investigate their biological activities, and develop them into effective therapeutic agents.

properties

IUPAC Name

ethyl 2-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3S2/c1-3-33-28(32)26-21-12-8-14-23(21)35-27(26)29-25(31)17-34-24-16-30(22-13-7-6-11-20(22)24)15-19-10-5-4-9-18(19)2/h4-7,9-11,13,16H,3,8,12,14-15,17H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOPYQXAZVMOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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